BenchChemオンラインストアへようこそ!

Satumomab

Colorectal Cancer Immunoscintigraphy Diagnostic Imaging

Satumomab (CAS 144058-40-2), also known as B72.3, is a murine-derived monoclonal antibody of the IgG1 subtype that specifically binds to the tumor-associated glycoprotein TAG-72, an antigen expressed at high levels in a majority of colorectal and ovarian adenocarcinomas. It was developed as a diagnostic imaging agent and is most commonly utilized as a conjugate with the chelator pendetide, radiolabeled with Indium-111 (111In), for immunoscintigraphy (trade name OncoScint CR/OV).

Molecular Formula C19H37NO6
Molecular Weight 0
CAS No. 144058-40-2
Cat. No. B1176738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatumomab
CAS144058-40-2
SynonymsSatumomab
Molecular FormulaC19H37NO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Satumomab (CAS 144058-40-2) in Diagnostic Imaging and Research: A Procurement-Focused Baseline Overview


Satumomab (CAS 144058-40-2), also known as B72.3, is a murine-derived monoclonal antibody of the IgG1 subtype that specifically binds to the tumor-associated glycoprotein TAG-72, an antigen expressed at high levels in a majority of colorectal and ovarian adenocarcinomas [1]. It was developed as a diagnostic imaging agent and is most commonly utilized as a conjugate with the chelator pendetide, radiolabeled with Indium-111 (111In), for immunoscintigraphy (trade name OncoScint CR/OV) [2]. This compound serves as a foundational research tool and a historical comparator for modern anti-TAG-72 agents, with a well-characterized safety and immunogenicity profile established in large multicenter trials [3].

Why Satumomab is Not Interchangeable with Generic Anti-TAG-72 or Alternative Imaging Antibodies


Satumomab's murine origin is central to its unique profile, directly driving its specific performance characteristics and key limitations compared to humanized or chimeric antibodies like Arcitumomab or modern anti-TAG-72 candidates [1]. Its full-length murine IgG structure results in a defined pharmacokinetic profile with a 45-64 hour plasma half-life, which is essential for its imaging window but also leads to a well-documented, predictable rate of human anti-mouse antibody (HAMA) formation, observed in 16-30% of patients, that limits repeat administration [2]. This contrasts sharply with Fab' fragments or humanized constructs, which have different clearance rates and reduced immunogenicity, making direct substitution without protocol adjustments and specific validation invalid [1]. Furthermore, the antibody's precise binding affinity and the chemical conjugation method for linking Indium-111 via the GYK-DTPA chelator are proprietary and critical for its in vivo stability and tumor-to-background ratios; generic anti-TAG-72 antibodies or different chelation methods will yield non-comparable imaging results and cannot be considered equivalent without rigorous head-to-head validation [3].

Quantitative Evidence for Satumomab Differentiation: A Comparator-Based Guide for Scientific Selection


Superior Detection of Extrahepatic and Pelvic Lesions in Colorectal Cancer vs. Computed Tomography (CT)

In a head-to-head comparison for detecting recurrent colorectal carcinoma, 111In-satumomab pendetide (OncoScint) demonstrated superior sensitivity in the pelvis and extrahepatic abdomen compared to computed tomography (CT) [1]. This is a critical differentiation point for staging and surgical planning, as CT is the standard of care for initial evaluation. The study noted that while CT remains superior for liver metastases, the combination of both modalities achieved a per-patient sensitivity of 88%, highlighting the specific added value of Satumomab-based imaging [1].

Colorectal Cancer Immunoscintigraphy Diagnostic Imaging Comparative Effectiveness

Higher Sensitivity for Detecting Recurrent Ovarian Cancer vs. Computed Tomography (CT)

In a comparative analysis of patients with suspected ovarian cancer, 111In-satumomab pendetide immunoscintigraphy demonstrated a significantly higher per-patient sensitivity of 69% compared to 44% for CT [1]. This difference is particularly notable in the post-treatment setting where standard imaging and CA-125 levels may be equivocal. The study underscores that while Satumomab is more sensitive, it has a lower specificity (54% vs. 79% for CT), which is a key differentiator in its clinical application profile [1].

Ovarian Cancer Immunoscintigraphy Diagnostic Imaging Comparative Effectiveness Recurrence Detection

Quantitative Discrimination of Carcinomatosis via Uptake Ratio Analysis

The diagnostic challenge of carcinomatosis can be addressed with a quantitative approach using 111In-satumomab pendetide. A retrospective analysis of 29 patients found a statistically significant difference in the mean uptake ratio (UR) between patients with histologically proven carcinomatosis (UR = 2.12) and those without (UR = 1.12), with a p-value of <0.05 [1]. This provides a quantitative, objective measure beyond visual interpretation, offering a differentiable advantage for precise disease staging and monitoring.

Carcinomatosis Quantitative Imaging Biomarker Diagnostic Accuracy Colorectal Cancer Ovarian Cancer

High Positive Predictive Value in Colorectal Cancer for Confident Lesion Confirmation

In a large multicenter trial of 192 patients with suspected or proven colorectal cancer, 111In-satumomab pendetide demonstrated a per-patient sensitivity of 69%, specificity of 76%, and a notably high positive predictive value (PPV) of 97% [1]. This high PPV indicates that a positive scan result is extremely reliable for confirming the presence of disease, whereas the low negative predictive value (NPV) of 19% clearly defines its limitation in ruling out malignancy [1]. This differential predictive profile is crucial for its intended use as a confirmatory test rather than a screening tool.

Colorectal Cancer Predictive Value Diagnostic Imaging Clinical Decision-Making

Optimal Application Scenarios for Satumomab Based on Quantified Performance Advantages


Detecting Occult Extrahepatic and Pelvic Recurrence in Colorectal Cancer When CT is Equivocal

Based on the evidence of superior sensitivity in the pelvis and extrahepatic abdomen compared to CT [1], Satumomab immunoscintigraphy is ideally suited for research protocols investigating recurrent colorectal carcinoma. It should be specifically employed when standard imaging (CT/MRI) is negative or inconclusive but clinical suspicion remains high (e.g., rising CEA levels). The addition of Satumomab imaging can identify occult disease in these regions, directly informing surgical planning and study stratification [1].

Confirmatory Imaging of Recurrent Ovarian Cancer with High-Positive Findings

In research studies focused on the post-treatment monitoring of ovarian cancer, Satumomab is best utilized as a confirmatory tool. Given its 69% per-patient sensitivity and its ability to detect disease when CA-125 levels are normal [1], it provides a significant advantage over CT (44% sensitivity) in this setting. A positive finding on a Satumomab scan, particularly in a patient with an otherwise negative diagnostic workup, has a high likelihood of being true-positive, thereby justifying more invasive procedures like second-look laparotomy [1].

Quantitative Assessment and Staging of Suspected Peritoneal Carcinomatosis

For research applications requiring objective, quantifiable measures of diffuse peritoneal disease (carcinomatosis), Satumomab offers a distinct advantage. The validated quantitative uptake ratio (UR) technique, which showed a significant difference between patients with (UR = 2.12) and without (UR = 1.12) carcinomatosis [1], provides a more precise and reproducible biomarker than qualitative visual interpretation. This is particularly valuable for studies evaluating disease extent, monitoring treatment response, or stratifying patients in clinical trials where the presence and burden of carcinomatosis are key endpoints [1].

Use as a Murine Antibody Reference Standard in Immunogenicity Studies

Due to its well-documented and predictable HAMA response rate (16-30%) [1], Satumomab serves as an excellent positive control and reference standard in studies evaluating the immunogenicity of newer biologic agents, particularly engineered (chimeric, humanized) anti-TAG-72 or other tumor-targeting antibodies. Its known immunogenicity profile provides a benchmark for comparing and contrasting the immune responses elicited by next-generation antibody constructs, aiding in the development of less immunogenic therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Satumomab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.